8-Chloro Diclosulam

Description

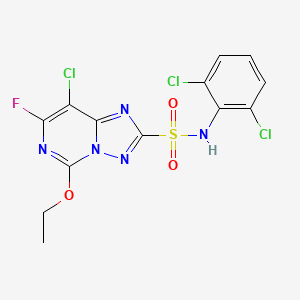

Structure

3D Structure

Properties

Molecular Formula |

C13H9Cl3FN5O3S |

|---|---|

Molecular Weight |

440.7 g/mol |

IUPAC Name |

8-chloro-N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide |

InChI |

InChI=1S/C13H9Cl3FN5O3S/c1-2-25-13-18-10(17)8(16)11-19-12(20-22(11)13)26(23,24)21-9-6(14)4-3-5-7(9)15/h3-5,21H,2H2,1H3 |

InChI Key |

LETGQJLCXNKLMN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(=C(C2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3Cl)Cl)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 8-Chloro Diclosulam in Plants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Chloro Diclosulam, a member of the triazolopyrimidine sulfonanilide class of herbicides, exerts its phytotoxic effects through the targeted inhibition of a key enzyme in the plant's metabolic pathways. This guide delineates the molecular mechanism of action, focusing on the inhibition of acetolactate synthase (ALS) and the subsequent disruption of branched-chain amino acid biosynthesis. The content herein provides a comprehensive overview of the biochemical cascade, supported by available data on related compounds, and outlines detailed experimental protocols for the investigation of this herbicide's mode of action.

Introduction

This compound is a derivative of the well-characterized herbicide diclosulam.[1] Like its parent compound, it is a potent inhibitor of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme plays a critical role in the biosynthesis of the essential branched-chain amino acids (BCAAs) valine, leucine, and isoleucine.[2] These amino acids are fundamental building blocks for protein synthesis and are vital for cell division and overall plant growth.[4] The inhibition of ALS by this compound leads to a deficiency in these crucial amino acids, ultimately resulting in the cessation of growth and death of susceptible plant species.[4]

Molecular Mechanism of Action

The primary mode of action of this compound is the specific and potent inhibition of the acetolactate synthase (ALS) enzyme.[2][3]

Target Enzyme: Acetolactate Synthase (ALS)

ALS is a critical enzyme found in plants and microorganisms but is absent in animals, making it an effective and selective target for herbicides.[5] It catalyzes the first committed step in the biosynthesis of valine, leucine, and isoleucine.[2]

Inhibition of ALS and Disruption of BCAA Synthesis

This compound, as a triazolopyrimidine sulfonamide, binds to a specific site on the ALS enzyme, distinct from the active site. This allosteric binding induces a conformational change in the enzyme, leading to the inhibition of its catalytic activity.[2] The blockage of ALS prevents the conversion of pyruvate to acetolactate and 2-ketobutyrate to acetohydroxybutyrate, the initial steps in the BCAA synthesis pathway. This leads to a rapid depletion of the intracellular pools of valine, leucine, and isoleucine.[6]

The following diagram illustrates the biosynthetic pathway of branched-chain amino acids and the point of inhibition by this compound.

Quantitative Data

| Herbicide | Target Organism | Assay Type | IC50 / Ki Value | Reference |

| Diclosulam | Amaranthus palmeri | In vivo dose-response | - | [7] |

| Penoxsulam | Rice weeds | Whole plant | - | [3] |

| Florasulam | Broadleaf weeds | - | - | [3] |

Note: The absence of specific IC50 or Ki values for this compound highlights a gap in the publicly available literature. The provided data for related compounds demonstrates the high potency typical of this herbicide class.

Experimental Protocols

The following sections detail standardized protocols for investigating the mechanism of action of ALS-inhibiting herbicides like this compound.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the activity of the isolated ALS enzyme.

Methodology:

-

Enzyme Extraction:

-

Homogenize young, actively growing plant tissue (e.g., shoots or leaves) in a chilled extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM EDTA, 10% v/v glycerol, and 1 mM PMSF).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

The supernatant containing the crude enzyme extract is collected. Further purification can be achieved through ammonium sulfate precipitation and chromatography if necessary.

-

-

Assay Reaction:

-

The assay is typically performed in a microplate format.

-

The reaction mixture contains assay buffer, the enzyme extract, cofactors (thiamine pyrophosphate, FAD, and MgCl2), and the substrate (pyruvate).

-

A range of concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the wells.

-

The reaction is initiated by the addition of the substrate and incubated at a controlled temperature (e.g., 30°C).

-

-

Detection of Acetolactate:

-

The reaction is stopped by the addition of acid (e.g., H2SO4).

-

The acetolactate produced is decarboxylated to acetoin by heating.

-

Acetoin is then derivatized with creatine and α-naphthol to form a colored complex, which is quantified spectrophotometrically at a specific wavelength (e.g., 530 nm).

-

-

Data Analysis:

-

The percentage of ALS inhibition is calculated for each herbicide concentration relative to a control without the inhibitor.

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

References

- 1. This compound | C13H9Cl3FN5O3S | CID 23303934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Penoxsulam--structure-activity relationships of triazolopyrimidine sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry and fate of triazolopyrimidine sulfonamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluctuation in amino acids content in Triticum aestivum L. cultivars as an indicator on the impact of post-emergence herbicides in controlling weeds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Residual Activity of Diclosulam Applied to Soybean on Cotton Crop in Succession - Advances in Weed Science [awsjournal.org]

Physicochemical Properties of 8-Chloro Diclosulam: A Technical Guide for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 8-Chloro Diclosulam, a significant compound in agrochemical research. This document is intended for laboratory use and details essential data, experimental methodologies, and relevant biological pathways to facilitate further research and development.

Core Physicochemical Data

This compound, a derivative of the triazolopyrimidine sulfonamide class of herbicides, possesses distinct physicochemical characteristics crucial for its handling, formulation, and mechanism of action. The following tables summarize the available quantitative data for this compound. It is important to note that while some data is experimentally derived for related compounds, specific experimental values for this compound are limited. In such cases, computed values or data for the parent compound, Diclosulam, are provided as estimations and are clearly indicated.

| Identifier | Value | Source |

| IUPAC Name | 8-chloro-N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-[1][2][3]triazolo[1,5-c]pyrimidine-2-sulfonamide | PubChem[4] |

| CAS Number | 207801-50-1 | CymitQuimica, A2B Chem, LGC Standards[5][6][7] |

| Molecular Formula | C₁₃H₉Cl₃FN₅O₃S | PubChem, CymitQuimica[4][5] |

| Synonyms | 8-Chloro-N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro[1][2][3]triazolo[1,5-c]pyrimidine-2-sulfonamide | CymitQuimica[5] |

| Property | Value | Type | Source |

| Molecular Weight | 440.665 g/mol | Experimental | CymitQuimica[5] |

| Melting Point | Not available | - | - |

| Boiling Point | Not available | - | - |

| Solubility (Water) | Low (predicted) | Prediction | University of Hertfordshire[6] |

| pKa | Not available | - | - |

| logP | 3.9 | Computed | PubChem[4] |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of physicochemical properties. The following are standard experimental protocols that can be adapted for the characterization of this compound in a laboratory setting.

Melting Point Determination

The melting point of a crystalline solid provides an indication of its purity.

Methodology:

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.[2][8][9][10]

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.[2][8][9][10]

-

-

Purity Check: A sharp melting range (typically ≤ 2°C) is indicative of a pure compound.

Solubility Determination (Shake-Flask Method - OECD 105)

This method determines the saturation concentration of a substance in water at a given temperature.[11][12][13][14][15]

Methodology:

-

Materials: this compound, distilled water, analytical balance, constant temperature shaker, centrifuge, and an appropriate analytical method for quantification (e.g., HPLC).

-

Procedure:

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) until equilibrium is reached (typically 24-48 hours).[12][13][14][15]

-

The solution is then centrifuged to separate the undissolved solid.

-

The concentration of this compound in the clear aqueous phase is determined using a validated analytical method.

-

-

Reporting: The solubility is reported in g/L or mg/mL at the specified temperature.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology:

-

Instrumentation: Calibrated pH meter with an electrode, magnetic stirrer, and a burette.[1][3][16][17][18]

-

Reagents: A known concentration of this compound solution, standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

-

Procedure:

-

A solution of this compound is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is titrated with the standardized base, and the pH is recorded after each addition of titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.[1][3][16][17][18]

-

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.[19][20][21][22][23][24]

Methodology:

-

Materials: this compound, n-octanol (pre-saturated with water), and water (pre-saturated with n-octanol), separatory funnel, analytical method for quantification (e.g., HPLC-UV).

-

Procedure:

-

A known amount of this compound is dissolved in either water or n-octanol.

-

The solution is added to a separatory funnel containing the other immiscible solvent.

-

The funnel is shaken vigorously to allow for partitioning of the compound between the two phases and then left to stand for phase separation.[19][20][21][22][23]

-

The concentration of this compound in both the aqueous and octanol phases is determined.

-

-

Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Pathway and Experimental Workflow

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

This compound, as a member of the triazolopyrimidine sulfonamide family, is an inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[25][26] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[27][28] Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing cessation of cell division and plant death. This pathway is a common target for many herbicides due to its absence in animals.[25][26]

Caption: Mechanism of action of this compound via inhibition of Acetolactate Synthase (ALS).

General Workflow for Physicochemical Characterization

The systematic characterization of a new compound like this compound follows a logical progression of experiments. The following diagram illustrates a typical workflow.

Caption: General experimental workflow for the physicochemical characterization of this compound.

References

- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. asdlib.org [asdlib.org]

- 4. This compound | C13H9Cl3FN5O3S | CID 23303934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Diclosulam (Ref: XDE 564) [sitem.herts.ac.uk]

- 7. Buy Online CAS Number 207801-50-1 - TRC - this compound | LGC Standards [lgcstandards.com]

- 8. ursinus.edu [ursinus.edu]

- 9. chm.uri.edu [chm.uri.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 12. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 13. Water Solubility | Scymaris [scymaris.com]

- 14. filab.fr [filab.fr]

- 15. laboratuar.com [laboratuar.com]

- 16. Pka value of weak acid experiment by titrations method | PPTX [slideshare.net]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. pubs.acs.org [pubs.acs.org]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. LogP / LogD shake-flask method [protocols.io]

- 21. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 24. researchgate.net [researchgate.net]

- 25. scispace.com [scispace.com]

- 26. researchgate.net [researchgate.net]

- 27. Acetolactate synthase - Wikipedia [en.wikipedia.org]

- 28. uniprot.org [uniprot.org]

An In-depth Technical Guide to 8-Chloro Diclosulam (CAS Number: 207801-50-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloro Diclosulam, with the CAS number 207801-50-1, is a chemical compound belonging to the triazolopyrimidine sulfonamide class. It is recognized as a significant impurity of Cloransulam-methyl, a commercial herbicide. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties. Due to the limited specific data on this compound, this guide also draws upon information from the broader class of triazolopyrimidine herbicides, particularly Diclosulam and Cloransulam-methyl, to infer its probable mechanism of action and biological effects. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of related chemical entities.

Chemical and Physical Properties

This compound is identified by its specific molecular structure and properties. A summary of its key chemical and physical data is presented below.

| Property | Value | Source |

| CAS Number | 207801-50-1 | [1][2][3] |

| IUPAC Name | 8-chloro-N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-[1][4][5]triazolo[1,5-c]pyrimidine-2-sulfonamide | [1] |

| Synonyms | Cloransulam-Methyl Impurity 12 | [1] |

| Molecular Formula | C₁₃H₉Cl₃FN₅O₃S | [1][2] |

| Molecular Weight | 440.67 g/mol | [1] |

| InChI | InChI=1S/C13H9Cl3FN5O3S/c1-2-25-13-18-10(17)8(16)11-19-12(20-22(11)13)26(23,24)21-9-6(14)4-3-5-7(9)15/h3-5,21H,2H2,1H3 | [1][2] |

| Canonical SMILES | CCOC1=NC(=C(C2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3Cl)Cl)Cl)F | [1] |

Synthesis

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis of this compound.

Mechanism of Action

While direct studies on this compound are lacking, its structural similarity to Diclosulam and other triazolopyrimidine herbicides strongly suggests that it functions as an inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS)[6][7][8].

ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms[6][9]. Inhibition of this enzyme leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately resulting in plant death[7][10].

Signaling Pathway of ALS Inhibition:

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

Specific experimental protocols for the analysis of this compound are not detailed in available literature. However, standard methodologies for the analysis of related triazolopyrimidine herbicides can be adapted.

Acetolactate Synthase (ALS) Inhibition Assay (In Vitro)

This protocol provides a general framework for assessing the inhibitory activity of compounds against ALS.

Experimental Workflow:

Caption: Workflow for an in vitro ALS inhibition assay.

Methodology:

-

Enzyme Extraction: Extract and partially purify ALS from a suitable plant source (e.g., etiolated barley shoots) following established methods.

-

Assay Mixture: Prepare a reaction mixture containing buffer, pyruvate (substrate), cofactors (thiamine pyrophosphate, MgCl₂, FAD), and the extracted enzyme.

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the assay mixtures.

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a specific duration.

-

Reaction Termination: Stop the reaction by adding sulfuric acid. This also facilitates the conversion of acetolactate to acetoin.

-

Colorimetric Detection: Add creatine and α-naphthol to the mixture and incubate to allow for color development. Measure the absorbance at a specific wavelength (e.g., 530 nm).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Biological Activity and Toxicology

There is no specific biological activity or toxicology data available for this compound. For the parent compound, Diclosulam, it is known to be a herbicide used for controlling broadleaf weeds. Information on Cloransulam-methyl indicates it is used for post-emergence control of broad-leaved weeds in soybeans[11]. The toxicological profile of these related compounds suggests low acute toxicity to mammals but potential toxicity to aquatic organisms. However, these data cannot be directly extrapolated to this compound without specific studies.

Conclusion

This compound (CAS 207801-50-1) is a chloro-derivative of the triazolopyrimidine sulfonamide class of compounds, identified as an impurity of Cloransulam-methyl. While specific research on this compound is limited, its structural characteristics suggest a mode of action consistent with other ALS-inhibiting herbicides. This guide has synthesized the available chemical and physical data for this compound and provided a framework for its potential synthesis and biological evaluation based on established knowledge of related compounds. Further research is necessary to fully characterize the biological activity, toxicology, and potential applications of this molecule.

References

- 1. This compound | C13H9Cl3FN5O3S | CID 23303934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Buy Online CAS Number 207801-50-1 - TRC - this compound | LGC Standards [lgcstandards.com]

- 4. Cloransulam-methyl | TargetMol [targetmol.com]

- 5. Cloransulam-methyl (Ref: XDE 565) [sitem.herts.ac.uk]

- 6. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 7. chemicalwarehouse.com [chemicalwarehouse.com]

- 8. Cloransulam [sitem.herts.ac.uk]

- 9. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cloransulam-Methyl | C15H13ClFN5O5S | CID 86453 - PubChem [pubchem.ncbi.nlm.nih.gov]

Fluralaner (C₁₃H₉Cl₃FN₅O₃S): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluralaner is a potent, systemically active insecticide and acaricide belonging to the isoxazoline chemical class.[1] With the molecular formula C₁₃H₉Cl₃FN₅O₃S, this compound has demonstrated high efficacy against a broad spectrum of ectoparasites, primarily fleas and ticks, in veterinary medicine.[1] Its mechanism of action involves the potent and selective inhibition of arthropod γ-aminobutyric acid (GABA)-gated and L-glutamate-gated (GluCl) chloride channels, leading to hyperexcitation, paralysis, and death of the target parasite.[2][3] This document provides a comprehensive analysis of Fluralaner, including its physicochemical properties, mechanism of action, pharmacokinetic profile, and efficacy. Detailed experimental protocols and structured data tables are presented to serve as a technical guide for the scientific community.

Compound Identification and Physicochemical Properties

Fluralaner, known by the chemical name 4-[(5R)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-2-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide, is the active substance in veterinary products such as Bravecto®.[2][4]

Table 1: Physicochemical and Identity Data for Fluralaner

| Property | Value |

| Molecular Formula | C₂₂H₁₇Cl₂F₆N₃O₃ (Note: The provided formula C₁₃H₉Cl₃FN₅O₃S appears incorrect based on established literature for Fluralaner) |

| Molecular Weight | 556.29 g/mol |

| CAS Number | 864731-61-3 |

| Chemical Class | Isoxazoline |

| Log P (octanol/water) | 5.35 |

| Solubility | DMSO: 100 mg/mL (179.76 mM)[5] |

| Synonyms | A1443, AH 252723, Bravecto |

Mechanism of Action

Fluralaner exerts its parasiticidal activity by acting as a non-competitive antagonist of ligand-gated chloride channels in the arthropod nervous system.[4][6] It potently inhibits both γ-aminobutyric acid (GABA) receptors and L-glutamate-gated chloride channels (GluCls).[2] This blockade prevents the influx of chloride ions into nerve cells, disrupting neurotransmission and leading to uncontrolled neuronal activity, paralysis, and ultimately the death of the parasite.[1][6] A key feature of Fluralaner is its high selectivity for invertebrate nerve channels over their mammalian counterparts, which accounts for its favorable safety profile in host animals.[6][7]

Biological Activity and Efficacy

Fluralaner exhibits potent activity against a wide range of ectoparasites. Its efficacy is well-documented in numerous field and laboratory studies, primarily against fleas (Ctenocephalides felis) and various tick species.

Table 2: In Vitro Inhibitory Activity of Fluralaner

| Target Assay | Target Organism | IC₅₀ Value | Reference |

| [³H]EBOB Binding Inhibition | Housefly | 455 pM | [5] |

| [³H]EBOB Binding Inhibition | Rat Brain | > 10 µM | [5] |

| In Vitro Acaricidal Activity (Contact, LC₅₀) | R. sanguineus Larvae | 0.7 µg/mL | [8] |

| In Vitro Acaricidal Activity (Contact, LC₅₀) | R. sanguineus Nymphs | 1.4 µg/mL | [8] |

| In Vitro Acaricidal Activity (Feeding, LC₅₀) | O. moubata Nymphs | 0.00007 µg/mL | [8] |

| In Vitro Larvicidal Effect (Flea) | C. felis | 6.25 ng/mL | [9] |

Table 3: In Vivo Efficacy of Fluralaner (Oral Administration in Dogs)

| Parasite Species | Time Post-Treatment | Efficacy (%) | Reference |

| Ctenocephalides felis | 4 Weeks | 99.8% | [10] |

| Ctenocephalides felis | 8 Weeks | 99.9% | [10] |

| Ctenocephalides felis | 12 Weeks | 99.9% | [10] |

| Ctenocephalides felis | 4 Months | 100% | [11] |

| Ixodes scapularis | 12 Hours | 100% | [10] |

Pharmacokinetics

Following oral administration in dogs, Fluralaner is readily absorbed, reaching maximum plasma concentrations (Cmax) within one day.[7] Its pharmacokinetic profile is characterized by a long elimination half-life, a large volume of distribution, and low clearance.[7] These properties contribute to its prolonged period of efficacy from a single dose.[7] Administration with food has been shown to significantly increase its bioavailability.[9]

Table 4: Pharmacokinetic Parameters of Fluralaner in Beagle Dogs (Single Oral Dose)

| Parameter | Value (Mean) | Reference |

| Time to Cmax (Tmax) | ~1 day | [7] |

| Apparent Half-life (T½) | 12–15 days | [7] |

| Mean Residence Time (MRT) | 15–20 days | [7] |

| Apparent Volume of Distribution (Vd) | 3.1 L/kg | [7] |

| Clearance (CL) | 0.14 L/kg/day | [7] |

| Protein Binding | High (~100%) | [6] |

| Primary Excretion Route | Feces (~90%) | [6] |

Experimental Protocols

Protocol: In Vivo Flea Efficacy Study in Dogs

This protocol is a synthesized example based on methodologies described in referenced field studies.[11][12]

Methodology:

-

Animal Selection: Purpose-bred dogs, determined to be in good health by a veterinarian, are selected for the study. Animals are housed individually and acclimated for a period before the study begins.[11]

-

Randomization: On Day -5, dogs are infested with a known number of adult cat fleas (C. felis). On Day -4, flea comb counts are performed to assess susceptibility and to randomly allocate dogs to a treatment group (e.g., Fluralaner) or an untreated control group.[11]

-

Treatment: On Day 0, dogs in the treatment group are administered a single oral dose of Fluralaner chewable tablets to achieve a minimum dose of 25 mg/kg.[11] It is recommended to administer the dose around feeding time to maximize absorption.[12] The control group remains untreated.

-

Flea Infestations and Counts: All dogs are re-infested with approximately 200 unfed adult cat fleas at regular intervals (e.g., Day 28, 56, 84, etc.).[11] At 48 hours after each infestation, whole-body flea counts are performed by combing the animal for a minimum of 15 minutes.[12]

-

Efficacy Calculation: The efficacy is calculated at each time point by comparing the geometric mean of live flea counts on the treated group with that of the untreated control group.

-

Safety Assessment: All dogs are monitored throughout the study for any adverse events, including changes in food consumption, body weight, and clinical parameters.[12][13]

Protocol: Pharmacokinetic Study in Dogs

This protocol is a synthesized example based on methodologies described in referenced pharmacokinetic studies.[7]

Methodology:

-

Animal Subjects: Healthy adult Beagle dogs are used. Animals are fasted overnight prior to treatment administration.

-

Dosing and Groups: Dogs are allocated to different groups. One group receives a single intravenous (i.v.) administration of Fluralaner (e.g., 12.5 mg/kg) to determine absolute bioavailability. Other groups receive single oral administrations of Fluralaner chewable tablets at varying doses (e.g., 12.5, 25, or 50 mg/kg).[7]

-

Blood Sampling: Blood samples are collected from each dog via the jugular vein into heparinized tubes at multiple time points post-administration (e.g., pre-dose, and at 2, 4, 8 hours, and 1, 2, 4, 7, 14, 21, 28, 42, 56, 70, 84, 98, and 112 days).[7]

-

Plasma Analysis: Plasma is separated by centrifugation and stored at -20°C or lower until analysis. Fluralaner concentrations in plasma are quantified using a validated HPLC-MS/MS (High-Performance Liquid Chromatography with tandem mass spectrometry) method.

-

Pharmacokinetic Analysis: The plasma concentration-time data for each dog is analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), T½, Vd, and CL.[7]

Safety and Toxicology

Fluralaner has demonstrated a wide margin of safety in target animals. Studies in dogs, including MDR1(-/-) Collies which can be sensitive to certain neurotoxicants, have shown no evidence of product-related adverse effects even at doses up to five times the recommended clinical dose.[6][12][13] The main target organ in repeated high-dose toxicity studies in rats was the liver.[6]

Table 5: Acute Toxicity Data

| Test Type | Species | Route of Administration | LD₅₀ Value | Reference |

| Acute Oral LD₅₀ | Rat | Oral | >2000 mg/kg | [6] |

| Acute Dermal LD₅₀ | Rat | Dermal | >2000 mg/kg | [6] |

Fluralaner is a member of the isoxazoline class, which has been associated with neurologic adverse reactions such as tremors, ataxia, and seizures in some animals.[14][15] Therefore, it is advised to be used with caution in dogs with a history of seizures or neurologic disorders.[15]

Conclusion

Fluralaner is a highly effective and long-lasting ectoparasiticide with a well-defined mechanism of action targeting the arthropod nervous system. Its favorable pharmacokinetic profile allows for extended dosing intervals, and it possesses a robust safety profile in target species. The data and protocols presented in this whitepaper confirm its status as a significant compound in the field of veterinary parasiticides and provide a foundational resource for further research and development.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Fluralaner - Wikipedia [en.wikipedia.org]

- 3. A systematic review of fluralaner as a treatment for ectoparasitic infections in mammalian species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vetlexicon.com [vetlexicon.com]

- 5. Fluralaner | GABA Receptor | Parasite | TargetMol [targetmol.com]

- 6. parasitipedia.net [parasitipedia.net]

- 7. Pharmacokinetics of fluralaner in dogs following a single oral or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. merck-animal-health-usa.com [merck-animal-health-usa.com]

- 11. Efficacy of fluralaner flavored chews (Bravecto®) administered to dogs against the adult cat flea, Ctenocephalides felis felis and egg production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A randomized, blinded, controlled USA field study to assess the use of fluralaner tablets in controlling canine flea infestations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Safety of fluralaner, a novel systemic antiparasitic drug, in MDR1(-/-) Collies after oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. merck-animal-health-usa.com [merck-animal-health-usa.com]

- 15. msd-animal-health.com [msd-animal-health.com]

Environmental Fate and Degradation of Diclosulam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclosulam (N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro[1][2]triazolo[1,5-c]pyrimidine-2-sulfonamide) is a triazolopyrimidine sulfonanilide herbicide used for the control of broadleaf weeds in various crops, including soybeans and peanuts.[3][4] Its efficacy is influenced by its persistence and behavior in the environment. This technical guide provides a comprehensive overview of the environmental fate and degradation of diclosulam, focusing on its behavior in soil and water systems. The information is intended for researchers, scientists, and professionals involved in drug development and environmental risk assessment.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physical and chemical properties. Diclosulam's properties, such as its pH-dependent solubility and low octanol-water partition coefficient, influence its mobility and potential for bioaccumulation.[5]

| Property | Value | Source |

| Molecular Formula | C13H10Cl2FN5O3S | [6] |

| Molecular Weight | 406.2 g/mol | [6][7] |

| Water Solubility | pH-dependent: ~100 mg/L at pH 5; >4000 mg/L at pH 9 | [5] |

| Vapor Pressure | 5 x 10-15 mm Hg (at 25 °C) | [5] |

| pKa | 4.09 at 20 °C | [5] |

| log Kow (Octanol-Water Partition Coefficient) | 0.85 | [8] |

Environmental Fate in Soil

The soil compartment is a primary recipient of diclosulam application. Its fate in soil is determined by a combination of biotic and abiotic degradation processes, as well as sorption and mobility.

Aerobic Soil Metabolism and Degradation

Aerobic soil metabolism is a key mechanism for diclosulam degradation.[7] Studies have shown that its dissipation in soil follows a biphasic pattern, with an initial rapid degradation phase.[9]

Degradation Rates:

The persistence of diclosulam in soil is often described by its dissipation time (DT50 and DT90), which is the time required for 50% and 90% of the applied substance to degrade, respectively.

| Soil Type/Condition | DT50 (days) | DT90 (days) | Source |

| Average of nine U.S. and South American soils | 28 ± 12 | 190 ± 91 | [1][2] |

| Four U.S. field sites | 13 - 43 | - | [9][10] |

| Soybean cropped soil (three seasons) | 5.28 - 8.36 | - | |

| Various edaphoclimatic conditions | 16 - 87 | - | [7][11] |

| Black soil (pH 8.14) | 28.67 - 29.51 | - | [12] |

| Coastal saline soil (pH 7.92) | 30.41 - 34.21 | - | [12] |

| Red and lateritic soil (pH 5.56) | 35.42 - 40.14 | - | [12] |

| New alluvial soil (pH 6.85) | 40.68 - 43.63 | - | [12] |

Major Metabolites:

Several key metabolites are formed during the aerobic degradation of diclosulam in soil. The primary degradation pathways involve hydroxylation and cleavage of the sulfonamide bridge.

-

5-hydroxy-diclosulam: Formed through hydroxylation of the triazolopyrimidine ring.[1][2]

-

Aminosulfonyl triazolopyrimidine (ASTP): A result of the cleavage of the sulfonamide linkage.[1][2]

-

8-chloro-5-hydroxy-diclosulam: Another hydroxylated metabolite.[1][2]

The terminal products of diclosulam metabolism in soil are carbon dioxide (CO2) through mineralization and the formation of bound residues.[1][2]

Sorption and Mobility

The mobility of diclosulam in soil, which affects its potential to leach into groundwater, is influenced by its sorption to soil particles. Sorption is described by the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

| Parameter | Value | Soil/Condition | Source |

| Kd | 1.1 L/kg (average) | Six U.S. and South American soils | [1][13] |

| Kd | 0.04 - 9.75 mL g⁻¹ | Different soil types | [8] |

| Koc | 37.93 - 86.20 mL g⁻¹ | Soils with 0% and 1% biochar | [8] |

Diclosulam exhibits a low affinity for organic matter, as indicated by its log Kow of 0.85.[8] However, its sorption can be influenced by factors such as soil pH and the presence of materials like biochar and crop straw.[8][14] An increase in soil pH can lead to a higher concentration of diclosulam in the soil solution due to increased solubility, potentially increasing its availability for plant uptake and leaching.[7][9] The sorptivity of diclosulam and its degradates has been observed to increase over time.[1][13]

Environmental Fate in Aquatic Systems

Hydrolysis and Photolysis

Hydrolysis and photolysis are important abiotic degradation pathways for pesticides in aquatic environments.

-

Hydrolysis: The rate of hydrolysis of diclosulam is highly dependent on pH. It is stable in acidic and neutral conditions but degrades rapidly under alkaline conditions (e.g., pH 9).[7] Studies have reported half-lives ranging from 9.62-10.67 days at pH 9.2, 64.05-70.01 days at neutral pH, and 75.26-79.22 days at acidic pH.[9]

-

Photodegradation: Photodegradation is generally considered an insignificant pathway for diclosulam degradation in soil.[7] In aqueous solutions, photolytic studies have shown that the residues are highly stable, with stability decreasing as pH decreases.[15]

Ecotoxicity

Diclosulam is classified as very toxic to aquatic life with long-lasting effects.[6] It has a low mammalian toxicity and is considered practically nontoxic to birds, fish, and aquatic invertebrates on an acute basis.[6] However, it is more toxic to aquatic plants and algae.[3]

Experimental Protocols

Aerobic Soil Metabolism Study

Objective: To determine the rate and products of diclosulam degradation in soil under aerobic conditions.

Methodology:

-

Soil Selection: A range of agricultural soils with varying physicochemical properties are selected.

-

Application: 14C-labeled diclosulam is applied to the soil samples at a rate equivalent to approximately twice the maximum field application rate (e.g., 0.1 ppm).[1][13]

-

Incubation: The treated soils are incubated in the dark at a constant temperature (e.g., 20-25 °C) and moisture level (e.g., 45-75% of field capacity).[1][13]

-

Sampling: Soil samples are collected at various time intervals for up to one year.[1]

-

Extraction: Residues are extracted from the soil using a sequence of solvents, such as a 0.01 M CaCl2 solution followed by acidified acetone.[1][13]

-

Analysis: The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to identify and quantify the parent compound and its metabolites. Mineralization is assessed by trapping and quantifying the evolved 14CO2. Bound residues are determined by combusting the extracted soil.

Terrestrial Field Dissipation Study

Objective: To determine the dissipation of diclosulam and the formation and decline of its metabolites under field conditions.

Methodology:

-

Site Selection: Field sites are chosen to represent different agricultural regions.

-

Application: 14C-labeled and non-radiolabeled diclosulam is applied as a pre-emergence broadcast spray at typical field application rates (e.g., 35-37 g a.i./ha).[10]

-

Sampling: Soil core samples are collected at various depths and time intervals after application.

-

Extraction and Analysis: Soil samples are extracted and analyzed for diclosulam and its metabolites using methods similar to the laboratory studies.

Residue Analysis in Soil and Water

Objective: To quantify the concentration of diclosulam residues in environmental samples.

Methodology:

-

Extraction:

-

Cleanup: The extracts may be cleaned up using techniques like column chromatography.

-

Quantification: The final extract is analyzed by HPLC with a UV-VIS or mass selective detector.[17][18]

Conclusion

Diclosulam is moderately persistent in the soil environment, with its degradation being primarily driven by aerobic microbial metabolism. The rate of degradation is influenced by soil properties and climatic conditions. The major degradation products are formed through hydroxylation and cleavage of the sulfonamide bridge. Diclosulam has the potential for mobility in soil, particularly in soils with higher pH. In aquatic systems, its persistence is highly dependent on pH, with rapid degradation occurring under alkaline conditions. While generally having low toxicity to mammals and fish, it is very toxic to aquatic plants. A thorough understanding of these environmental fate characteristics is crucial for the responsible use and management of this herbicide.

References

- 1. Aerobic metabolism of diclosulam on U.S. and South American soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Diclosulam (Ref: XDE 564) [sitem.herts.ac.uk]

- 4. peptechbio.com [peptechbio.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Diclosulam | C13H10Cl2FN5O3S | CID 3081304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Diclosulam | 145701-21-9 | Benchchem [benchchem.com]

- 8. Cover Crop Straw Interferes in the Retention and Availability of Diclosulam and Diuron in the Environment [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Terrestrial field dissipation of diclosulam at four sites in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. cropandweed.com [cropandweed.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. ijcmas.com [ijcmas.com]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 18. ijcmas.com [ijcmas.com]

The Obscure Counterpart: An In-depth Technical Guide to the Discovery and Development of 8-Chloro Diclosulam

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the discovery and development history of 8-Chloro Diclosulam, a compound intrinsically linked to the well-established herbicide, Diclosulam. While not a primary commercialized product itself, the history of this compound is a narrative of metabolic discovery and analytical characterization, offering valuable insights into the environmental fate and potential biological activity of the triazolopyrimidine sulfonanilide class of herbicides. This document provides a comprehensive overview of the parent compound, Diclosulam, as a necessary foundation for understanding the context in which this compound was identified. It includes detailed experimental methodologies, quantitative data, and visual diagrams of key pathways and processes.

The Parent Compound: Discovery and Development of Diclosulam

The story of this compound begins with its parent compound, Diclosulam. Developed by Dow AgroSciences (now Corteva Agriscience) in the mid-1990s, Diclosulam emerged from a research initiative focused on creating potent herbicides with high efficacy at low application rates.[1][2] It is a member of the triazolopyrimidine sulfonanilide chemical family, which was developed as bioisosteres of the sulfonylurea herbicides.[1]

Dow AgroSciences reported the first pyrimidine amide herbicides in the 1980s, which led to the development of several new high-efficiency herbicides with the triazolopyrimidine sulfonamide parent compound.[2] Diclosulam was the fifth herbicide in this class, following the development of sulfoxazolamide, sulfazinamide, chlorsulfuron, and diclofenac.[2] Field trials for Diclosulam began as early as 1990, with its first registrations occurring in Argentina and Brazil in 1997, followed by the United States in 2000.[1] It is primarily used as a pre-emergence herbicide for the control of broadleaf weeds in crops such as soybeans and peanuts.[3][4]

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

The herbicidal activity of Diclosulam, and presumably its chlorinated analog, stems from the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][3][5] This enzyme is pivotal in the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and, consequently, plant growth and development.[3][5]

By binding to the ALS enzyme, Diclosulam blocks the active site, preventing the enzyme from carrying out its catalytic function.[1] This leads to a cessation of cell division and growth in susceptible weeds, ultimately resulting in their death.[5] The targeted nature of this mechanism provides selectivity, affecting weeds more significantly than many cultivated crops.[5]

Caption: Mechanism of action of Diclosulam via inhibition of the ALS enzyme.

Synthesis of the Parent Compound: Diclosulam

The synthesis of Diclosulam has been documented in various patents. A common method involves the condensation reaction of 2-(chlorosulfonyl)-7-fluoro-5-ethoxy[1][3][5]triazolo[1,5-c]pyrimidine with 2,6-dichloroaniline.[6][7]

One patented preparation method describes the following steps:

-

Chlorosulfonylation: 2,2'-dithio-bis(5-ethoxy-7-fluoro[1][3][5]triazole[3][8]pyrimidine) is used as a raw material. It undergoes chlorosulfonylation by dropwise addition of sulfonyl chloride in the presence of sodium nitrate to yield 2-chlorosulfonyl-5-ethoxy-7-fluoro[1][3][5]triazole[3][8]pyrimidine.[6]

-

Sulfonylation: The resulting compound is then reacted with 2,6-dichloroaniline in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP), to produce Diclosulam.[6]

Another described method uses 3,5-lutidine as a catalyst for the condensation reaction in an organic solvent containing dimethyl sulfoxide (DMSO).[7]

Caption: Generalized synthesis pathway for Diclosulam.

Discovery of this compound as a Metabolite

The discovery of this compound is a direct result of environmental fate studies on the parent compound, Diclosulam. A key study on the aerobic metabolism of Diclosulam in soils from the United States, Argentina, and Brazil identified three major soil metabolites.[9][10] One of these was identified as the 8-chloro-5-hydroxy analogue of diclosulam (8-Cl-diclosulam) .[9][10] This finding indicates that this compound is formed in the environment through the degradation of Diclosulam.

The PubChem database entry for this compound also lists "Cloransulam-Methyl Impurity 12" as a synonym, suggesting it may also arise as an impurity during the synthesis of the related herbicide, Cloransulam-methyl.[11] Cloransulam-methyl is produced by the condensation of 5-oxyethyl-7-fluoro-1,2,4-triazolo[1,5-c]pyrimidine-2-sulfonyl chloride with 2-carboxymethyl-6-chloroaniline.[12]

Experimental Protocol for Metabolite Identification in Soil

The identification of this compound as a soil metabolite involved a series of detailed experimental steps. The general workflow is outlined below.

Caption: Experimental workflow for the identification of soil metabolites of Diclosulam.

A detailed analytical method for the determination of Diclosulam and its degradates in soil involves extraction with an acidified acetone solution, followed by cleanup using solid-phase extraction (SPE). The residues are then derivatized and quantified by capillary gas chromatography with mass selective detection (GC/MSD).[11]

Quantitative Data

Quantitative data for this compound is sparse, as it is primarily studied as a metabolite. However, data for the parent compound, Diclosulam, is well-documented.

Table 1: Physicochemical Properties

| Property | Diclosulam | This compound | Reference(s) |

| Molecular Formula | C₁₃H₁₀Cl₂FN₅O₃S | C₁₃H₉Cl₃FN₅O₃S | [13],[11] |

| Molar Mass | 406.22 g/mol | 440.7 g/mol | [14],[11] |

| CAS Number | 145701-21-9 | 207801-50-1 | [13],[11] |

| Water Solubility | 6.32 mg L⁻¹ (20 °C) | Not available | [15] |

| log Kow | 0.85 (pH 7) | Not available | [15] |

| pKa | 4.0 (25 °C) | Not available | [15] |

Table 2: Efficacy and Persistence of Diclosulam

| Parameter | Value | Conditions | Reference(s) |

| Application Rate | 22 - 26 g a.i. ha⁻¹ | Pre-emergence in peanut | [4] |

| Weed Control | >97% control of Raphanus raphanistrum and Sida rhombifolia | Pre-emergence in soybean | [16] |

| Soil Half-life (DT₅₀) | 28 ± 12 days | Aerobic soil metabolism | [9][10] |

| Soil Dissipation (DT₉₀) | 190 ± 91 days | Aerobic soil metabolism | [9][10] |

Conclusion

The discovery and development history of this compound is not one of a targeted, commercial herbicide, but rather a scientific endeavor in understanding the environmental fate of its parent compound, Diclosulam. Identified as a soil metabolite, its existence highlights the importance of comprehensive metabolic studies in the development of agrochemicals. While quantitative data and specific biological activity for this compound remain largely uninvestigated in public literature, its structural relationship to Diclosulam suggests it may possess similar herbicidal properties through the inhibition of the ALS enzyme. Further research would be necessary to fully characterize its efficacy, selectivity, and environmental impact. This guide provides a foundational understanding of the context surrounding this compound, rooted in the well-documented history of the commercially successful herbicide, Diclosulam.

References

- 1. Diclosulam | 145701-21-9 | Benchchem [benchchem.com]

- 2. Application of Diclosulam - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 3. peptechbio.com [peptechbio.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. CN106699764A - Preparation method of diclosulam - Google Patents [patents.google.com]

- 7. The preparation method of diclosulam - Eureka | Patsnap [eureka.patsnap.com]

- 8. Diclosulam 84% WG Online | Diclosulam 84% WG Manufacturer and Suppliers [scimplify.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Aerobic metabolism of diclosulam on U.S. and South American soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 12. Cloransulam-Methyl | C15H13ClFN5O5S | CID 86453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Diclosulam (Ref: XDE 564) [sitem.herts.ac.uk]

- 14. Diclosulam | 145701-21-9 | FD103289 | Biosynth [biosynth.com]

- 15. mdpi.com [mdpi.com]

- 16. Weed control and selectivity of diclosulam as a preemergence soybean herbicide - Weed Control Journal [weedcontroljournal.org]

Methodological & Application

Application Note: Analysis of 8-Chloro Diclosulam in Soil Samples by High-Performance Liquid Chromatography

Introduction

Diclosulam is a triazolopyrimidine sulfonanilide herbicide used for the control of broadleaf weeds in various crops. In the soil, Diclosulam can be degraded by microorganisms into several metabolites. One of these is 8-Chloro Diclosulam (8-chloro-N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-[1][2][3]triazolo[1,5-c]pyrimidine-2-sulfonamide), a chlorinated derivative of the parent compound. Monitoring the presence and concentration of such metabolites is crucial for environmental risk assessment and regulatory compliance. This application note details a proposed analytical method for the extraction and quantification of this compound in soil samples. The method is adapted from established protocols for Diclosulam and would require validation for the specific analysis of its 8-chloro metabolite.

Principle

This method utilizes a solvent extraction followed by analysis using High-Performance Liquid Chromatography (HPLC) with a UV detector. Soil samples are extracted with an acidified acetonitrile solution. The extract is then concentrated and analyzed by reversed-phase HPLC. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a calibration curve prepared from analytical standards.

Materials and Reagents

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized water, 1N Hydrochloric acid (HCl)

-

Reagents: this compound analytical standard, Diclosulam analytical standard, Anhydrous sodium sulfate, 0.1% Ortho-phosphoric acid

-

Equipment: High-Performance Liquid Chromatography (HPLC) system with UV-Vis or Photodiode Array (PDA) detector, C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm), Horizontal shaker, Rotary vacuum evaporator, Centrifuge, Syringe filters (0.45 µm), Analytical balance, Volumetric flasks, Pipettes, Glassware.

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, and 20 µg/mL) by serial dilution of the primary stock solution with acetonitrile.

Sample Preparation and Extraction

-

Soil Sample Collection and Preparation: Collect soil samples from the desired depth (e.g., 0-15 cm). Air-dry the samples and sieve them to remove stones and debris.

-

Extraction:

-

Weigh 50 g of the prepared soil into a 250 mL Erlenmeyer flask.

-

Add 150 mL of an extraction solvent mixture of acetonitrile and 1N HCl (9:1 v/v).[1]

-

Shake the flask on a horizontal shaker for 30 minutes.[1]

-

Allow the soil to settle and filter the supernatant through a Büchner funnel.

-

Repeat the extraction of the soil residue with two additional portions (70 mL and 50 mL) of the extraction solvent.

-

Combine all the filtrates.

-

-

Concentration: Concentrate the combined filtrate to dryness using a rotary vacuum evaporator at 40°C.

-

Reconstitution: Dissolve the residue in 10 mL of acetonitrile.[1]

-

Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC Analysis

The following HPLC conditions are a starting point and should be optimized for the specific instrumentation and column used.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column | C18 reversed-phase column (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Ortho-phosphoric acid in water (40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Detector | UV-Vis or PDA Detector |

| Detection Wavelength | 204 nm (for Diclosulam, to be optimized for this compound) |

Data Presentation

The following table summarizes quantitative data for the analysis of the parent compound, Diclosulam, in soil, which can serve as a benchmark for the validation of the this compound method.

| Analyte | Matrix | Method | Recovery (%) | LOD (µg/g) | LOQ (µg/g) | Linearity (µg/mL) | Reference |

| Diclosulam | Soil | HPLC-UV | >70 | - | - | 0.1 - 20 | |

| Diclosulam | Soil | HPLC-UV | 88.33 - 91.67 | 0.02 | 0.05 | - |

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) for this compound need to be experimentally determined.

Method Validation

The adapted method for this compound should be validated according to standard guidelines. Key validation parameters to be assessed include:

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

-

Linearity: The range over which the detector response is directly proportional to the analyte concentration.

-

Accuracy (Recovery): The closeness of the measured value to the true value, determined by spiking blank soil samples with known concentrations of this compound.

-

Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Visualization

Caption: Experimental workflow for the analysis of this compound in soil.

Caption: Degradation pathway of Diclosulam to this compound in soil.

References

Application Note: Quantification of Diclosulam Residues by High-Performance Liquid Chromatography (HPLC)

Introduction

Diclosulam is a selective herbicide from the triazolopyrimidine sulfonanilide chemical family, primarily used for the control of broadleaf weeds in crops such as soybeans and peanuts.[1] Its persistence in soil and potential for runoff into water sources necessitates sensitive and reliable analytical methods for monitoring its residues.[2] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of diclosulam residues in soil and water samples. The described protocols are intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Principle

This method involves the extraction of diclosulam from the sample matrix, followed by cleanup to remove interfering substances, and subsequent quantification using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a UV or PDA detector.[3][4] The concentration of diclosulam is determined by comparing the peak area of the analyte in the sample to that of a known standard.

Experimental Protocols

Materials and Reagents

-

Diclosulam analytical standard (purity >99%)

-

HPLC grade acetonitrile, methanol, and water

-

Ortho-phosphoric acid (85%)

-

Dichloromethane

-

Acetone

-

Anhydrous sodium sulfate

-

Silica gel and Florisil for column chromatography

-

Solid-Phase Extraction (SPE) C18 cartridges

-

0.2 µm syringe filters

Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of diclosulam analytical standard into a 10 mL volumetric flask. Dissolve and make up to the mark with HPLC grade acetonitrile.[4]

-

Intermediate Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with acetonitrile.

-

Working Standard Solutions (0.1 - 20 µg/mL): Prepare a series of working standards by serial dilution of the intermediate standard solution with the mobile phase.[4] These solutions are used to construct the calibration curve.

Sample Preparation

-

Extraction: Weigh 50 g of air-dried and sieved soil into a 250 mL conical flask. Add 100 mL of a mixture of acetone and water (8:2 v/v) and shake for 30 minutes on a mechanical shaker.[2] Filter the extract. Re-extract the soil residue with another 70 mL and then 50 mL of the same solvent mixture.[4]

-

Liquid-Liquid Partitioning: Combine the filtrates and concentrate the extract using a rotary vacuum evaporator at 40°C to remove the acetone. Transfer the aqueous extract to a separatory funnel and partition three times with 100 mL, 50 mL, and 50 mL of dichloromethane.[2]

-

Drying: Pass the combined dichloromethane fractions through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Concentration: Evaporate the dichloromethane extract to dryness using a rotary evaporator.

-

Cleanup (Column Chromatography): Prepare a chromatography column with a slurry of 10 g of a 1:1 mixture of silica gel and Florisil in hexane. Place anhydrous sodium sulfate at the top and bottom of the column packing.[2] Dissolve the residue from step 4 in a small volume of hexane and load it onto the column.

-

Elution: Elute the column sequentially with 100 mL of n-hexane, 100 mL of hexane:dichloromethane (8:2 v/v), and finally 100 mL of methanol.[2] The diclosulam will be in the methanol fraction.

-

Final Preparation: Evaporate the methanol fraction to dryness and reconstitute the residue in a known volume (e.g., 5 mL) of the HPLC mobile phase.[2] Filter the solution through a 0.2 µm syringe filter before injection into the HPLC system.

-

Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge by passing 5 mL of acetonitrile followed by 5 mL of 0.01 N hydrochloric acid.[5]

-

Sample Loading: Acidify the water sample (75 mL) with 1 mL of 1.0 N hydrochloric acid.[5] Pass the acidified sample through the conditioned C18 SPE cartridge at a flow rate of approximately 4 mL/min.[5]

-

Washing: Rinse the cartridge with 5 mL of 40% acetonitrile in 0.01 N hydrochloric acid and then dry the cartridge under vacuum.[5]

-

Elution: Elute the diclosulam from the cartridge with acetonitrile.

-

Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a suitable volume of the mobile phase. Filter through a 0.2 µm syringe filter prior to HPLC analysis.

HPLC Operating Conditions

The following table summarizes the recommended HPLC conditions for the analysis of diclosulam.

| Parameter | Condition 1 | Condition 2 |

| Column | C18 (250 mm x 4.6 mm, 5 µm)[4] | Thermo C18 (250 mm x 4.6 mm)[2] |

| Mobile Phase | Acetonitrile : 0.1% Ortho-phosphoric acid in water (40:60 v/v)[3][4] | Methanol : Water (1:1 v/v)[2] |

| Flow Rate | 1.0 mL/min[3][4] | 0.5 mL/min[2] |

| Injection Volume | 20 µL | 20 µL |

| Detector | PDA or UV-VIS | UV-VIS |

| Wavelength | 204 nm[3][4] | 235 nm[2] |

| Column Temperature | Ambient | Ambient |

| Retention Time | ~3.2 ± 0.4 min (Varies with exact conditions)[1] | ~5.36 ± 0.20 min[2] |

Data Presentation

The quantitative data for the HPLC method validation for diclosulam analysis are summarized in the tables below.

Table 1: Method Validation Parameters

| Parameter | Soil | Water |

| Linearity Range | 0.1 - 20 µg/mL[4] | 0.03 - 5.0 µg/mL[1] |

| Correlation Coefficient (r²) | >0.99 | >0.99 |

| Limit of Detection (LOD) | 0.02 µg/g[2] | 0.006 ng/mL[5] |

| Limit of Quantification (LOQ) | 0.05 µg/g[2] | 0.10 ng/mL[5] |

Table 2: Recovery Studies

| Matrix | Fortification Level | Average Recovery (%) |

| Soil | 0.05, 0.10, 1.00 µg/g | 88.33 - 91.67[2] |

| Soybean Cropped Soil | Not Specified | 90.67 |

| Soybean Plant | Not Specified | 88.67 |

| Soybean Oil | Not Specified | 88.33 |

| De-oiled Cake | Not Specified | 89.33 |

| Water | 0.10 - 20 ng/mL | >70[3] |

Visualization

The following diagram illustrates the general experimental workflow for the quantification of diclosulam residues in soil samples.

Caption: Workflow for Diclosulam Residue Analysis in Soil Samples.

References

Protocol for 8-Chloro Diclosulam Application in Soybean Research

Introduction

This document provides detailed application notes and protocols for the use of 8-Chloro Diclosulam in soybean (Glycine max) research. Diclosulam is a selective, pre-emergence and early post-emergence herbicide belonging to the triazolopyrimidine sulfonanilide chemical family.[1] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and cell division in plants.[2][3] By inhibiting ALS, diclosulam effectively halts weed growth, leading to chlorosis, necrosis, and eventual death of susceptible plants.[2]

The compound N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro[1][2][4]triazolo[1,5-c]pyrimidine-2-sulfonamide is the recognized chemical name for diclosulam.[5] The prefix "8-Chloro" in the topic of this protocol is not standard in the available scientific literature and may refer to a specific, less common isomer or formulation. The protocols detailed below are based on research conducted with diclosulam.

These guidelines are intended for researchers, scientists, and professionals in drug development to ensure standardized and effective application of this compound in a research setting.

Data Presentation

Table 1: Recommended Application Rates of Diclosulam in Soybean Research

| Application Timing | Rate (g a.i./ha) | Soil Type | Target Weeds | Reference |

| Pre-emergence | 12.4 | Not Specified | Broadleaf weeds and sedges | [3] |

| Pre-emergence | 18 - 26 | Not Specified | Grassy and broadleaf weeds | [2] |

| Pre-emergence | 25 - 35 | Clayey | Broadleaf weeds | [5] |

| Pre-emergence | 25.2 - 75.6 | Sandy | Broadleaf weeds | [6] |

| Pre-emergence | 35.3 | Sandy | Broadleaf weeds | [6] |

| Early Post-emergence | 11.25 - 22.5 | Not Specified | Broadleaf weeds | [3] |

a.i./ha: active ingredient per hectare

Table 2: Soybean Phytotoxicity to Diclosulam Application

| Application Rate (g a.i./ha) | Application Timing | Soil Type | Phytotoxicity (%) | Days After Treatment (DAT) | Reference |

| 35.3 | Pre-emergence | Sandy (Low Rainfall) | 20 | 15 | [6] |

| 35.3 | Pre-emergence | Sandy (High Rainfall) | 8 | 15 | [6] |

| Up to 70 | Pre-emergence | Clayey | No significant effect | Not Specified | [5] |

Table 3: Efficacy of Diclosulam Against Common Weeds in Soybean

| Weed Species | Common Name | Application Rate (g a.i./ha) | Application Timing | Control Efficacy (%) | Reference |

| Amaranthus viridis | Slender Amaranth | 12.4 | Pre-emergence | Not Specified | [3] |

| Parthenium hysterophorus | Parthenium | 12.4 | Pre-emergence | Not Specified | [3] |

| Cyperus spp. | Nutsedge | 12.4 | Pre-emergence | Not Specified | [3] |

| Echinochloa colona | Jungle Rice | 12.4 | Pre-emergence | Not Specified | [3] |

| Commelina benghalensis | Bengal Dayflower | 12.4 | Pre-emergence | Not Specified | [3] |

| Euphorbia geniculata | Wild Poinsettia | 12.4 | Pre-emergence | Not Specified | [3] |

| Digera arvensis | False Amaranth | 12.4 | Pre-emergence | Not Specified | [3] |

| Acalypha spp. | Copperleaf | 12.4 | Pre-emergence | Not Specified | [3] |

| Various | Grassy and Broadleaf | 22 and 26 | Pre-emergence | High | [2] |

Experimental Protocols

Protocol for Pre-emergence Application of this compound in Soybean Field Trials

Objective: To evaluate the efficacy and selectivity of pre-emergence application of this compound for weed control in soybean.

Materials:

-

This compound formulation (e.g., 84% Water Dispersible Granules - WDG)

-

Soybean seeds (specify cultivar)

-

Calibrated research plot sprayer with appropriate nozzles (e.g., flat fan)

-

Personal Protective Equipment (PPE): gloves, goggles, lab coat

-

Plot markers

-

Weed and soybean assessment tools (quadrats, rulers, scales)

Experimental Design:

-

Randomized Complete Block Design (RCBD) with a minimum of four replications.

-

Plot size: To be determined based on research objectives, but a common size is 3m x 5m.

-

Treatments:

Procedure:

-

Site Preparation: Prepare the experimental field with uniform tillage and fertility according to local agronomic practices for soybean cultivation.

-

Soybean Sowing: Sow soybean seeds at a uniform depth and density across all plots.

-

Herbicide Application:

-

Calibrate the sprayer to deliver a consistent volume of spray solution (e.g., 200-400 L/ha).

-

Prepare the spray solution for each treatment by accurately weighing the this compound formulation and dissolving it in a known volume of water.

-

Apply the treatments within 2-3 days of sowing, before soybean or weed emergence.[1] Ensure uniform coverage of the soil surface.

-

-

Data Collection:

-

Weed Control Efficacy: At 15, 30, and 60 days after treatment (DAT), assess weed control using one or more of the following methods:

-

Visual rating on a scale of 0-100% (0 = no control, 100 = complete control).

-

Weed density (counts per unit area, e.g., 0.25 m² quadrat).

-

Weed biomass (dry weight per unit area).

-

-

Soybean Phytotoxicity: At 7, 14, and 21 DAT, visually assess soybean injury on a scale of 0-100% (0 = no injury, 100 = plant death).

-

Soybean Growth and Yield: At appropriate growth stages, measure plant height, number of nodules per plant, and at harvest, determine grain yield and 100-seed weight.

-

Protocol for Early Post-emergence Application of this compound in Soybean Field Trials

Objective: To evaluate the efficacy of early post-emergence application of this compound for weed control in soybean.

Materials: Same as for the pre-emergence protocol.

Experimental Design: Same as for the pre-emergence protocol.

Procedure:

-

Site Preparation and Sowing: Follow steps 1 and 2 of the pre-emergence protocol.

-

Herbicide Application:

-

Apply treatments when weeds are at the 2-3 leaf stage and soybeans are at the V2-V3 growth stage.[1]

-

Follow the same sprayer calibration and solution preparation steps as in the pre-emergence protocol.

-

-

Data Collection: Follow step 4 of the pre-emergence protocol.

Mandatory Visualizations

Caption: Experimental workflow for this compound application in soybean research.

Caption: Diclosulam inhibits the ALS enzyme in the branched-chain amino acid synthesis pathway.

References

Application Notes and Protocols for Testing Herbicide Resistance to 8-Chloro Diclosulam

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro Diclosulam is a triazolopyrimidine sulfonanilide herbicide that effectively controls a wide range of broadleaf weeds.[1] Like its parent compound, diclosulam, it functions by inhibiting the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2][3][4] This inhibition leads to the cessation of cell division and growth, ultimately resulting in plant death.[3][4] The emergence of herbicide-resistant weed populations poses a significant threat to effective weed management. This document provides detailed protocols for testing weed populations for resistance to this compound, enabling timely detection and the development of sustainable weed control strategies.

The protocols outlined below describe whole-plant dose-response assays, from seed collection and germination to experimental setup, data collection, and analysis. These methods are designed to be robust and adaptable for various weed species.

Signaling Pathway of this compound

The primary mode of action of this compound is the inhibition of the ALS enzyme. The following diagram illustrates this pathway.

Caption: Mechanism of action of this compound via inhibition of the ALS enzyme.

Experimental Protocols

Seed Collection and Preparation

Proper seed collection is crucial for accurate resistance testing.

-

Sampling Strategy : Collect mature seeds from multiple surviving plants (at least 10-20) within the suspected resistant population.[5] To ensure a representative sample, collect from various locations within the field. As a control, collect seeds from a known susceptible population of the same weed species, preferably from a location with no history of ALS inhibitor herbicide application.[5][6]

-

Storage : Air-dry the collected seeds in paper bags at room temperature for 1-2 weeks. Once dried, store the seeds in a cool, dry place (4°C is ideal) until needed for experiments.[6]

-

Dormancy Breaking : Some weed species exhibit seed dormancy. To promote uniform germination, it may be necessary to break dormancy. Common methods include scarification (mechanical or chemical), stratification (cold treatment), or treatment with gibberellic acid. The appropriate method will depend on the specific weed species.

Whole-Plant Dose-Response Assay

This assay is the standard method for confirming herbicide resistance and determining the level of resistance.[5][6]

Materials:

-

Seeds from suspected resistant and known susceptible weed populations

-

This compound analytical standard

-

Pots (e.g., 10 cm diameter) filled with a commercial potting mix

-

Greenhouse or growth chamber with controlled temperature, humidity, and light

-

Herbicide sprayer with a calibrated nozzle

-

Adjuvant (as recommended for diclosulam-based herbicides)

-

Deionized water

-

Balance, weigh boats, and volumetric flasks

Experimental Workflow Diagram:

Caption: Workflow for the whole-plant dose-response assay.

Methodology:

-

Plant Growth : Fill pots with potting mix and plant 5-10 seeds per pot. Once germinated, thin seedlings to a uniform number (e.g., 3-5 plants per pot). Grow the plants in a greenhouse or growth chamber under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

-

Herbicide Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a small amount of adjuvant). From the stock solution, create a series of dilutions to achieve the desired application rates. A suggested range of doses for an initial experiment is provided in the table below. Include a control group that is sprayed only with water and adjuvant.

-

Herbicide Application : When the plants have reached the 2-4 true leaf stage, apply the herbicide solutions using a calibrated sprayer. Ensure uniform coverage of the foliage.

-

Incubation and Assessment : After treatment, return the plants to the greenhouse or growth chamber. Assess plant mortality and injury 21 days after treatment. Harvest the above-ground biomass for each pot, and determine the fresh or dry weight.

Data Presentation and Analysis

Dose-Response Data

The collected data should be organized to compare the response of the suspected resistant and susceptible populations to increasing doses of this compound.

| This compound Dose (g a.i./ha) | Susceptible Population - % Survival | Susceptible Population - Biomass Reduction (%) | Resistant Population - % Survival | Resistant Population - Biomass Reduction (%) |

| 0 (Control) | 100 | 0 | 100 | 0 |

| 0.1X | ||||

| 0.25X | ||||

| 0.5X | ||||

| 1X (Field Rate) | ||||

| 2X | ||||

| 4X | ||||

| 8X |

X represents the recommended field application rate for diclosulam or a similar ALS-inhibiting herbicide.

Calculation of GR50

The dose required to cause a 50% reduction in plant growth (GR50) is a key metric for quantifying the level of resistance.[7][8][9] This can be calculated by fitting a log-logistic dose-response curve to the biomass data using statistical software (e.g., R with the 'drc' package, SAS, or other specialized software).

The four-parameter log-logistic model is commonly used:

Y = c + (d - c) / (1 + exp(b(log(x) - log(e))))

Where:

-

Y is the response (biomass)

-

x is the herbicide dose

-

c is the lower limit of the response

-

d is the upper limit of the response

-

b is the slope of the curve around e

-

e is the GR50

Resistance Index (RI)

The resistance index is calculated to express the magnitude of resistance.

RI = GR50 (Resistant Population) / GR50 (Susceptible Population)

An RI value greater than 1 indicates resistance. A higher RI value signifies a greater level of resistance.[9][10]

Conclusion

The protocols detailed in this document provide a comprehensive framework for identifying and quantifying resistance to this compound in weed populations. Consistent and standardized testing is essential for early detection of resistance, which in turn allows for the implementation of effective and sustainable integrated weed management strategies. The use of dose-response assays and the calculation of the GR50 and Resistance Index are critical for making informed decisions regarding herbicide use and preventing the further spread of resistant biotypes.

References

- 1. Diclosulam | 145701-21-9 | Benchchem [benchchem.com]

- 2. peptechbio.com [peptechbio.com]

- 3. nbinno.com [nbinno.com]

- 4. Diclosulam 84% WG Online | Diclosulam 84% WG Manufacturer and Suppliers [scimplify.com]

- 5. Review: Confirmation of Resistance to Herbicides and Evaluation of Resistance Levels [bioone.org]

- 6. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantifying resistance to very-long-chain fatty acid-inhibiting herbicides in Amaranthus tuberculatus using a soilless assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A LuALS Mutation with High Sulfonylurea Herbicide Resistance in Linum usitatissimum L - PMC [pmc.ncbi.nlm.nih.gov]

Application of Diclosulam in Pre-emergent Weed Control Studies: Application Notes and Protocols

A comprehensive overview for researchers, scientists, and drug development professionals.